

Application Note: Scalable Manufacturing Routes for 2-Fluorooxan-3-amine

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Compound of Interest

Compound Name: 2-Fluorooxan-3-amine

CAS No.: 2091284-81-8

Cat. No.: B1485175

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Executive Summary

This guide details a scalable, 4-step synthetic route for **2-Fluorooxan-3-amine** Hydrochloride, utilizing 3,4-dihydro-2H-pyran as a low-cost commodity starting material. The protocol prioritizes the "Azido-Lactol" pathway, which allows for the safe introduction of the nitrogen functionality prior to the sensitive anomeric fluorination step. This method avoids the use of unstable glycosyl donors until the final stage and utilizes Deoxo-Fluor® or DAST under controlled conditions to ensure high stereoselectivity and yield.

Retrosynthetic Analysis & Strategy

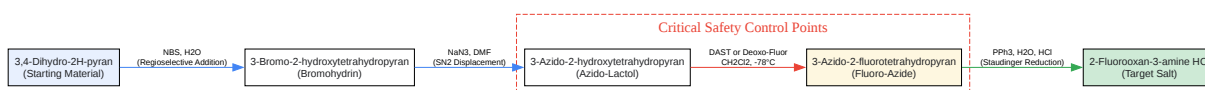
The synthesis is designed to manage the high reactivity of the anomeric center (C2). We utilize the inherent polarization of the enol ether (3,4-dihydro-2H-pyran) to establish the 2,3-trans stereochemistry.

Strategic Pathway

- **Regioselective Functionalization:** Electrophilic bromination of the enol ether ensures bromine installation at C3 and hydroxyl at C2 (hemiacetal).

- Nucleophilic Substitution: Displacement of the C3-bromide with azide establishes the nitrogen center with inversion of configuration (securing trans geometry).
- Anomeric Fluorination: Conversion of the hemiacetal (lactol) to the anomeric fluoride using diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).
- Staudinger Reduction: Mild reduction of the azide to the amine in the presence of acid to immediately trap the product as a stable salt.

Reaction Workflow Diagram



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Caption: Linear synthetic workflow for **2-Fluorooxan-3-amine** HCl highlighting critical safety control points at the azide and fluorination stages.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Bromo-2-hydroxytetrahydropyran

Objective: Regioselective introduction of the leaving group (Br) and the anomeric oxygen.

- Reagents: 3,4-Dihydro-2H-pyran (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Water/Acetone (1:1 v/v).
- Scale: Protocol validated for 1.0 kg input.

Protocol:

- Charge a 20 L reactor with 3,4-Dihydro-2H-pyran (1.0 kg, 11.9 mol) and acetone (5 L).

- Cool the solution to 0–5 °C.
- Add Water (5 L) slowly, maintaining temperature <10 °C.
- Add NBS (2.22 kg, 12.5 mol) portion-wise over 2 hours. Exothermic reaction.
- Stir at 20 °C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of alkene.
- Workup: Concentrate under reduced pressure to remove acetone. Extract the aqueous residue with Dichloromethane (DCM, 3 x 3 L).
- Wash combined organics with 5% NaHCO₃ and Brine. Dry over Na₂SO₄.^[1]
- Yield: Expect ~85-90% of crude bromohydrin (mixture of anomers). Proceed directly to Step 2 due to limited stability.

Step 2: Synthesis of 3-Azido-2-hydroxytetrahydropyran (The Azido-Lactol)

Objective: Installation of the masked nitrogen via nucleophilic substitution.

- Reagents: Crude Bromohydrin (from Step 1), Sodium Azide (NaN₃, 1.2 eq), DMF.
- Safety: NaN₃ is acutely toxic and can form explosive hydrazoic acid with strong acids. Maintain pH > 7.

Protocol:

- Dissolve the crude Bromohydrin (approx. 2.0 kg) in DMF (10 L).
- Add Sodium Azide (0.93 kg, 14.3 mol) carefully at ambient temperature.
- Heat the mixture to 60 °C for 12 hours.
- Quench: Cool to 20 °C and pour into Ice Water (20 L).
- Extraction: Extract with Ethyl Acetate (3 x 5 L). Note: Do not use DCM if subsequent steps involve amine concentration to avoid azidomethane formation.

- Wash organics extensively with water (to remove DMF) and brine.
- Purification: Flash column chromatography (Silica, 10-30% EtOAc in Hexane) may be required if crude purity is <90%.
- Characterization: IR will show strong azide stretch at $\sim 2100\text{ cm}^{-1}$.

Step 3: Anomeric Fluorination (3-Azido-2-fluorotetrahydropyran)

Objective: Deoxyfluorination of the lactol to the glycosyl fluoride analog.

- Reagents: 3-Azido-2-hydroxytetrahydropyran (1.0 eq), DAST (Diethylaminosulfur trifluoride, 1.1 eq), Anhydrous DCM.
- Critical Parameter: Temperature control is vital to prevent elimination to the glycal.

Protocol:

- Charge 3-Azido-2-hydroxytetrahydropyran (1.0 kg, 6.98 mol) and Anhydrous DCM (10 L) into a cryo-reactor under Nitrogen.
- Cool the mixture to $-78\text{ }^{\circ}\text{C}$.
- Add DAST (1.24 kg, 7.68 mol) dropwise over 3 hours. Do not allow internal temperature to rise above $-70\text{ }^{\circ}\text{C}$.
- Allow the reaction to warm slowly to $0\text{ }^{\circ}\text{C}$ over 6 hours.
- Quench: Carefully quench by transferring the reaction mixture into a stirred saturated NaHCO_3 solution (15 L) at $0\text{ }^{\circ}\text{C}$. Caution: Vigorous CO_2 evolution.
- Separate phases. Wash organic layer with water and brine.
- Dry over MgSO_4 and concentrate at low temperature ($<30\text{ }^{\circ}\text{C}$). The product is volatile and thermally unstable.

Step 4: Staudinger Reduction & Salt Formation

Objective: Conversion of azide to amine and immediate trapping as Hydrochloride salt.

- Reagents: 3-Azido-2-fluorotetrahydropyran, Triphenylphosphine (PPh₃, 1.1 eq), THF, Water, HCl (gas or dioxane solution).

Protocol:

- Dissolve the Fluoro-Azide intermediate in THF (10 L).
- Add Triphenylphosphine (2.0 kg, 7.6 mol) portion-wise at 0 °C.
- Stir for 2 hours (formation of phosphazene).
- Add Water (200 mL) and warm to 40 °C for 3 hours to hydrolyze the phosphazene.
- Salt Formation: Cool to 0 °C. Bubble anhydrous HCl gas or add 4M HCl in Dioxane until pH < 2.
- Isolation: The **2-Fluorooxan-3-amine** Hydrochloride will precipitate.
- Filter the solid under Nitrogen (hygroscopic). Wash with cold diethyl ether to remove triphenylphosphine oxide.
- Drying: Vacuum dry at 25 °C.

Analytical Specifications & Quality Control

Key Intermediate Data

Compound	Formula	MW (g/mol)	Key Analytical Marker
Bromohydrin	C ₅ H ₉ BrO ₂	181.03	¹ H NMR: δ 4.8-5.2 (anomeric H), 3.9 (CH-Br)
Azido-Lactol	C ₅ H ₉ N ₃ O ₂	143.14	IR: 2105 cm ⁻¹ (Azide); No Alkene protons
Target (HCl)	C ₅ H ₁₁ ClFNO	155.60	¹⁹ F NMR: δ -140 to -160 ppm (d, J _{HF} ~50Hz)

Stability Profile

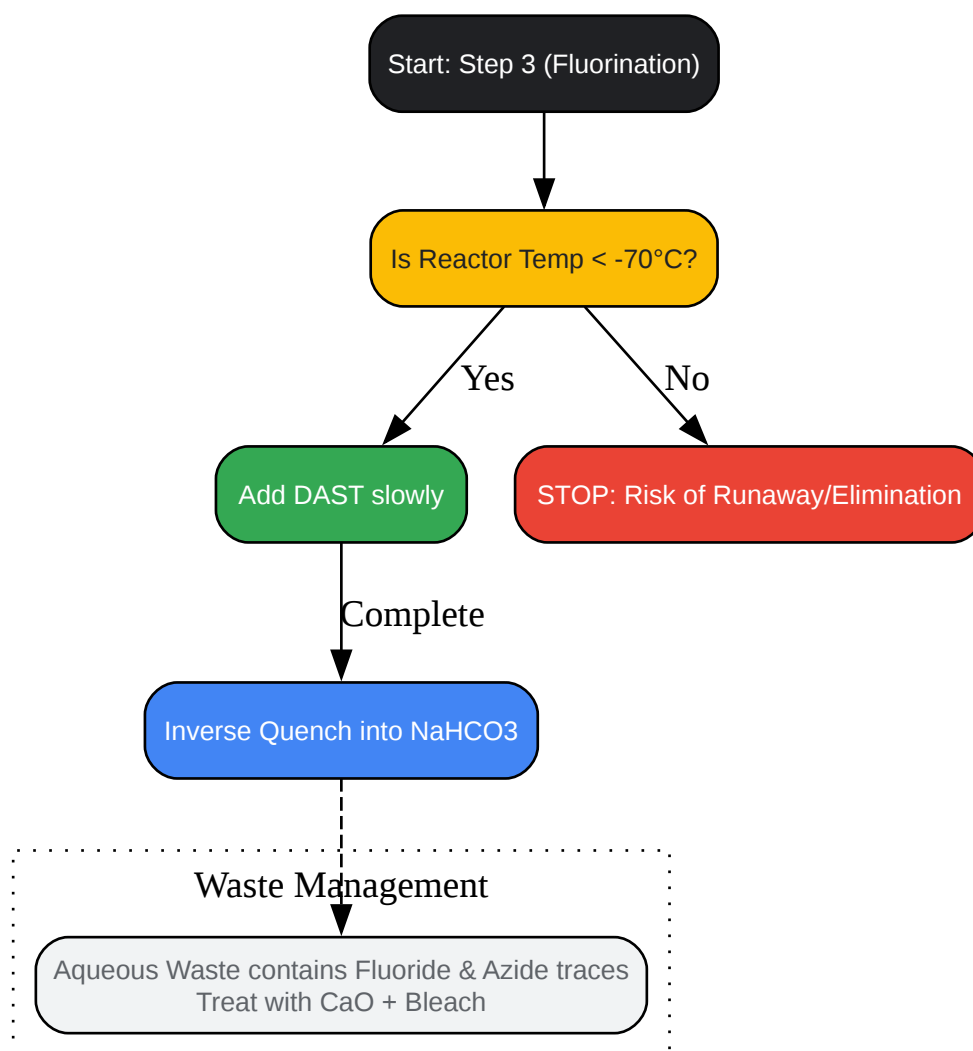
- Free Base: Unstable. Half-life < 1 hour in aqueous solution at pH 7. Rapid hydrolysis to 3-aminotetrahydropyran-2-ol.
- HCl Salt: Stable for >6 months at -20 °C under Argon. Hygroscopic.

Comparative Analysis of Fluorinating Agents

For the critical Step 3, selection of the fluorinating agent impacts scalability and safety.

Reagent	Pros	Cons	Recommendation
DAST	High yield, liquid handling	Explosive hazard >90°C; shock sensitive residue	Standard for <1kg
Deoxo-Fluor	More thermally stable than DAST	More expensive; viscous	Preferred for >1kg
XtalFluor-E	Crystalline solid, safer handling	Requires HF-amine promoter; slower kinetics	Green Alternative

Process Safety Logic (Graphviz)



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Caption: Safety logic flow for the critical DAST fluorination step to prevent thermal runaway and elimination side-reactions.

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- Fluorination Methodologies (DAST/Deoxo-Fluor)
 - Title: Synthesis of Fluorin
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 - URL:[[Link](#)]
- Analogous Synthesis (3-Aminotetrahydrofuran)
 - Title: Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride.[4]
 - Source: ResearchGate.[5][4][6]
 - URL:[[Link](#)]
- Comparative Route (3-Fluoro-4-Amine Isomer)

Disclaimer: This protocol involves the handling of organic azides and fluorinating agents, which pose significant explosion and toxicity hazards. All procedures should be conducted in a fume hood behind a blast shield by trained personnel. The final product is a potent alkylating agent analog and should be handled with extreme caution.

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